Cas no 139697-88-4 (2-(Fur-2-yl)phenylmethanol)

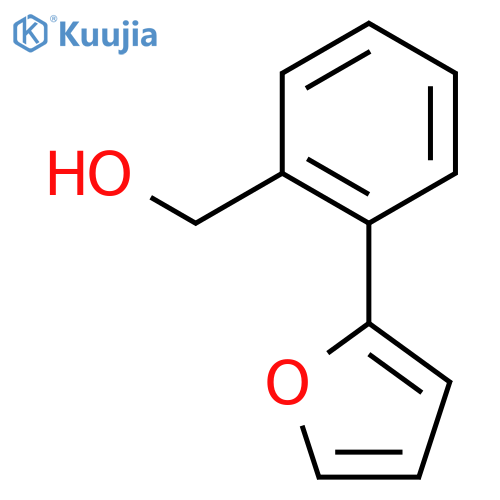

2-(Fur-2-yl)phenylmethanol structure

商品名:2-(Fur-2-yl)phenylmethanol

CAS番号:139697-88-4

MF:C11H10O2

メガワット:174.195903301239

MDL:MFCD06203101

CID:133618

PubChem ID:10855985

2-(Fur-2-yl)phenylmethanol 化学的及び物理的性質

名前と識別子

-

- (2-(Furan-2-yl)phenyl)methanol

- [2-(2-Furyl)phenyl]methanol

- [2-(furan-2-yl)phenyl]methanol

- Benzenemethanol,2-(2-furanyl)-

- (2-(2-furyl)phenyl)methan-1-ol

- [2-(Fur-2-yl)phenyl]methanol

- 2-(Fur-2-yl)benzyl alcohol

- CTK8G9139

- MolPort-000-143-379

- SBB088905

- SureCN477452

- SCHEMBL477452

- CHEBI:194795

- [2-(uran-2-yl)phenyl]methanol

- CS-0316488

- MFCD06203101

- 139697-88-4

- DTXSID20445999

- PS-6194

- FT-0694510

- AKOS006343479

- DB-063315

- 2-(Fur-2-yl)phenylmethanol

-

- MDL: MFCD06203101

- インチ: InChI=1S/C11H10O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7,12H,8H2

- InChIKey: NBLMKRIYULDNBF-UHFFFAOYSA-N

- ほほえんだ: O1C=CC=C1C1C=CC=CC=1CO

計算された属性

- せいみつぶんしりょう: 174.06800

- どういたいしつりょう: 174.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 33.4Ų

じっけんとくせい

- ゆうかいてん: 72 °C

- PSA: 33.37000

- LogP: 2.43890

2-(Fur-2-yl)phenylmethanol セキュリティ情報

2-(Fur-2-yl)phenylmethanol 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-(Fur-2-yl)phenylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | PS-6194-5G |

2-(Fur-2-yl)benzyl alcohol |

139697-88-4 | >97% | 5g |

£301.00 | 2025-02-09 | |

| abcr | AB224930-5 g |

[2-(2-Furyl)phenyl]methanol, 95%; . |

139697-88-4 | 95% | 5 g |

€561.70 | 2023-07-20 | |

| Key Organics Ltd | PS-6194-20MG |

2-(Fur-2-yl)benzyl alcohol |

139697-88-4 | >97% | 20mg |

£76.00 | 2023-04-19 | |

| Key Organics Ltd | PS-6194-1G |

2-(Fur-2-yl)benzyl alcohol |

139697-88-4 | >97% | 1g |

£102.00 | 2025-02-09 | |

| TRC | B414613-50mg |

[2-(Fur-2-yl)phenyl]methanol |

139697-88-4 | 50mg |

$ 50.00 | 2022-06-07 | ||

| Apollo Scientific | OR9307-250mg |

2-(Fur-2-yl)benzyl alcohol |

139697-88-4 | 97% | 250mg |

£34.00 | 2025-02-21 | |

| Apollo Scientific | OR9307-5g |

2-(Fur-2-yl)benzyl alcohol |

139697-88-4 | 97% | 5g |

£301.00 | 2025-02-21 | |

| TRC | B414613-100mg |

[2-(Fur-2-yl)phenyl]methanol |

139697-88-4 | 100mg |

$ 70.00 | 2022-06-07 | ||

| abcr | AB224930-5g |

[2-(2-Furyl)phenyl]methanol, 95%; . |

139697-88-4 | 95% | 5g |

€561.70 | 2025-02-14 | |

| abcr | AB224930-1g |

[2-(2-Furyl)phenyl]methanol, 95%; . |

139697-88-4 | 95% | 1g |

€215.50 | 2025-02-14 |

2-(Fur-2-yl)phenylmethanol 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

139697-88-4 (2-(Fur-2-yl)phenylmethanol) 関連製品

- 89929-93-1(3-(2-furyl)phenylmethanol)

- 17920-85-3(4-(2-Furyl)phenylmethanol)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:139697-88-4)2-(Fur-2-yl)phenylmethanol

清らかである:99%

はかる:5g

価格 ($):333.0